molecular formula C10H11BrO4 B13002799 Methyl 2-bromo-3,4-dimethoxybenzoate CAS No. 132185-19-4

Methyl 2-bromo-3,4-dimethoxybenzoate

Cat. No.: B13002799
CAS No.: 132185-19-4
M. Wt: 275.10 g/mol
InChI Key: OYSCOSFTJVBYAB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,4-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,4-dimethoxybenzoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding methyl 3,4-dimethoxybenzoate.

    Oxidation: Oxidative reactions can convert the methoxy groups to hydroxyl groups or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic Substitution: Products include methyl 3,4-dimethoxybenzoate derivatives with various substituents replacing the bromine atom.

    Reduction: The major product is methyl 3,4-dimethoxybenzoate.

    Oxidation: Products may include methyl 3,4-dihydroxybenzoate or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3,4-dimethoxybenzoate is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

132185-19-4

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-bromo-3,4-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3

InChI Key

OYSCOSFTJVBYAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Br)OC

Origin of Product

United States

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